molecular formula C11H11NO B3347519 5-Methoxy-3-methylquinoline CAS No. 137595-48-3

5-Methoxy-3-methylquinoline

Cat. No.: B3347519
CAS No.: 137595-48-3
M. Wt: 173.21 g/mol
InChI Key: GUCBSHLSXPWVQU-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11NO It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-methoxyaniline with acetaldehyde followed by cyclization can yield this compound. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

5-Methoxy-3-methylquinoline (5-M3MQ) is a compound that has garnered attention in various fields of medicinal chemistry due to its potential applications as a therapeutic agent. This article explores its scientific research applications, including its role as an EZH2 inhibitor, its bioactivity against viruses, and its synthesis and pharmacological potential.

EZH2 Inhibition

One significant application of 5-M3MQ is its role as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase involved in gene silencing and cancer progression. A study demonstrated that certain derivatives of 5-Methoxyquinoline exhibited potent inhibitory activity against EZH2, with an IC50 value of 1.2 μM for one derivative, indicating strong potential for further development as anti-cancer agents. The compound was shown to decrease global H3K27me3 levels in treated cells, suggesting its effectiveness in modulating epigenetic regulation in cancer cells .

Table 1: EZH2 Inhibition Activity of 5-M3MQ Derivatives

CompoundIC50 (μM)Cell Line TestedAnti-viability Activity
5k1.2HCT155.6
MDA-MB-2312.45

Antiviral Activity

Another promising application is the antiviral activity of quinoline derivatives, including 5-M3MQ. Research indicates that quinoline compounds have shown effectiveness against various viral strains such as HIV, Zika virus, and Ebola . The mechanism underlying this activity often involves the inhibition of viral replication and interference with viral entry into host cells.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. They have been evaluated for their efficacy against bacterial infections and other pathogens, which could be leveraged in developing new antibiotics or treatments for resistant strains .

Case Study 1: EZH2 Inhibition and Cancer Treatment

In a study published by MDPI, researchers synthesized several quinoline derivatives, including 5-M3MQ analogs, which were tested for their ability to inhibit EZH2. The most active compound showed significant selectivity against other protein methyltransferases, indicating a targeted approach to cancer therapy .

Case Study 2: Antiviral Screening

A comprehensive review highlighted the antiviral properties of various quinoline derivatives, emphasizing their potential as therapeutic agents against emerging viral infections. The structural diversity offered by compounds like 5-M3MQ allows for tailored drug design aimed at specific viral targets .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with histone methyltransferases, which play a role in gene expression regulation . By inhibiting these enzymes, this compound can modulate the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Uniqueness: These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Methoxy-3-methylquinoline (C_11H_11N) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In a study evaluating its derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a critical regulator of gene expression in cancer, it was found that certain derivatives had an IC50 value as low as 1.2 μM against EZH2, indicating potent inhibitory activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (μM)Cell Line Tested
5k1.2HCT15
5k2.45MDA-MB-231
5g6.6Not Tested

The compound's ability to reduce global levels of H3K27me3 methylation in treated cells suggests it may alter chromatin structure and gene expression, contributing to its anticancer effects .

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, indicating a role in developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

3. Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. It has been shown to inhibit histone methyltransferases, which are involved in epigenetic regulation and cancer progression . The selectivity for EZH2 over other protein methyltransferases suggests potential therapeutic applications in cancer treatment.

Table 3: Enzyme Inhibition Profile of this compound

EnzymeIC50 (μM)Selectivity
EZH21.2High
SMYD3>10Low
G9a>10Low

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study A : A derivative of this compound was evaluated in vitro against breast cancer cell lines, showing significant cytotoxic effects compared to control groups (p < 0.05) using the MTT assay .
  • Case Study B : In a study assessing antimicrobial efficacy, the compound showed effective inhibition against resistant strains of Staphylococcus aureus, suggesting its potential role in addressing antibiotic resistance.

Properties

IUPAC Name

5-methoxy-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-10(12-7-8)4-3-5-11(9)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCBSHLSXPWVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2OC)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577437
Record name 5-Methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137595-48-3
Record name 5-Methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-pivaloyl-3-methoxyaniline (4.14 g, 20 mmol) in dry tetrahydrofuran (80 mL) at 0° C. under argon was added a solution of sec-butyllithium in cyclohexane (1.4 M, 35.7 mL, 50 mmol), dropwise over 0.2 h (T≦0° C.) and the resulting mixture was stirred at 0-5° C. for 2 h. The mixture was cooled to −5° C. then dry N,N-dimethylformamide (2.3 mL, 30 mmol) was added dropwise, and the resulting solution stirred at 0° C. for 1 h then at 20° C. for 20 h. The mixture was cooled to 0° C. and propionaldehyde (1.17 g, 20.2 mmol) was added dropwise followed by a solution of potassium hexamethyldisilazide in toluene (0.5 M, 80 mL, 40 mmol) dropwise over 0.2 h. The mixture was stirred at 0° C. for 0.25 h, then at 20° C. for 2 h and at 30° C. for 1 h. The resulting mixture was partitioned between saturated aqueous NH4Cl (200 mL) and ether (3×50 mL), and the combined organic extracts dried (Na2SO4) and evaporated in vacuo. Chromatography of the residue on silica with 20-100% ether in hexane gradient elution gave 5-methoxy-3-methylquinoline (0.16 g, 5%) as an oil. A mixture of 5-methoxy-3-methylquinoline (0.16 g, 0.92 mmol) and pyridine hydrochloride (0.064 g, 5.5 mmol) was heated under argon at 200° C. with stirring for 2.5 h, then cooled and partitioned between saturated aqueous NaHCO3 (30 mL) and dichloromethane (5×30 mL). Combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give a solid which was purified by chromatography on silica eluting with ethyl acetate to give the title compound (0.089 g, 60%) as a solid.
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4.14 g
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35.7 mL
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80 mL
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2.3 mL
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1.17 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.